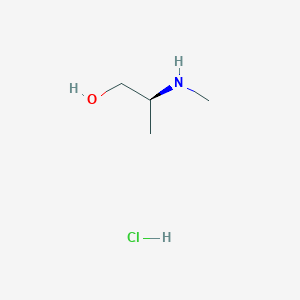
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid is a chemical compound with the CAS Number: 1864054-39-6 . It has a molecular weight of 352.31 and its IUPAC name is 1-(benzo[d]oxazol-2-yl)-2-phenylethan-1-amine 2,2,2-trifluoroacetate .
Synthesis Analysis
Benzoxazole derivatives can be synthesized using 2-aminophenol as a precursor . A variety of well-organized synthetic methodologies for benzoxazole using 2-aminophenol with aldehydes, ketones, acids, alcohols, isothiocyanates, ortho-esters, and alkynones under different reaction conditions and catalysts, such as nanocatalysts, metal catalysts, and ionic liquid catalysts, have been summarized .Molecular Structure Analysis
The InChI code for this compound is 1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) .Chemical Reactions Analysis
Benzoxazole derivatives can be synthesized via different pathways . For instance, Bailu and colleagues disclosed a novel and facile one-pot synthesis of benzoxazole derivatives promoted by TFA (trifluoroacetic acid) by the cleavage of the C–C double bond of N-(2-hydroxylphenyl) enaminones derived from the reaction of 2-aminophenol and alkynones or diketones in 1,2-dichloroethane (DCE) at 100 °C for 12 h .Physical And Chemical Properties Analysis
This compound has a molecular weight of 352.31 . It is stored at a temperature of -10 degrees . The physical form of this compound is oil .Aplicaciones Científicas De Investigación
Catalytic Reactions and Synthesis
Trifluoroacetic acid has been utilized in catalyzed condensation reactions with aromatic amines to synthesize amino acid-derived 2,3-dihydro-1H-1,5-benzodiazepines. This method provides an efficient approach to access a library of benzodiazepines for potential pharmaceutical or biological activities (Bera et al., 2014).
Organic Synthesis Enhancements
In the realm of organic synthesis, the compound has facilitated the one-pot synthesis of 2-trifluoromethyl and 2-difluoromethyl substituted benzo-1,3-diazoles. This process efficiently prepares benzimidazole, benzoxazole, and benzothiazole derivatives, potentially useful for new drug synthesis (Ge et al., 2007).
Innovative Drug Synthesis Strategies
Additionally, novel bis-aminomercaptotriazoles and bis-triazolothiadiazoles have been synthesized as potential anticancer agents. This synthesis pathway represents a unique application of organic compounds in developing treatments for various cancer types (Holla et al., 2002).
Magnetic Resonance Imaging (MRI) Contrast Agents
Research has also delved into macrocyclic Gd^3+ chelates attached to a silsesquioxane core for potential use as MRI contrast agents. This application underscores the versatility of benzoxazole derivatives in enhancing diagnostic imaging techniques (Henig et al., 2010).
Reductive Amination Reactions
The polymethylhydrosiloxane/trifluoroacetic acid system represents a novel, metal-free system for reductive amination reactions, offering a broad application in organic synthesis for alkylating (het)aryl amines and carbamates (Patel et al., 2009).
Safety and Hazards
Direcciones Futuras
Benzoxazole has been extensively used as a starting material for different mechanistic approaches in drug discovery . It exhibits a high possibility of broad substrate scope and functionalization to offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on . Therefore, there is a large upsurge in the synthesis of benzoxazole via different pathways , indicating promising future directions in this field.
Mecanismo De Acción
Target of Action
The primary targets of 1-(1,3-Benzoxazol-2-yl)-2-phenylethan-1-amine, trifluoroacetic acid Benzoxazole derivatives, which this compound is a part of, have been extensively used in drug discovery due to their broad substrate scope and functionalization . They offer several biological activities like anti-microbial, anti-fungal, anti-cancer, anti-oxidant, anti-inflammatory effects, and so on .
Mode of Action
The specific mode of action of This compound Benzoxazole derivatives are known to interact with their targets in a variety of ways, depending on the specific derivative and target .
Biochemical Pathways
The exact biochemical pathways affected by This compound Benzoxazole derivatives have been shown to affect a variety of biochemical pathways, leading to their wide range of biological activities .
Result of Action
The molecular and cellular effects of This compound Benzoxazole derivatives have been reported to have a variety of effects at the molecular and cellular level, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Propiedades
IUPAC Name |
1-(1,3-benzoxazol-2-yl)-2-phenylethanamine;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2O.C2HF3O2/c16-12(10-11-6-2-1-3-7-11)15-17-13-8-4-5-9-14(13)18-15;3-2(4,5)1(6)7/h1-9,12H,10,16H2;(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOSALVWFFZVSKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C2=NC3=CC=CC=C3O2)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15F3N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-[(1-Tert-butylazetidin-3-yl)oxy]pyridine-4-carbonitrile](/img/structure/B2679202.png)
![6-(4-Chlorophenyl)-3-(4-fluorophenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2679207.png)
![1-[(4-Methoxyphenyl)sulfonyl]piperidin-4-amine](/img/structure/B2679210.png)







![1-Methyl-3-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)urea](/img/structure/B2679221.png)